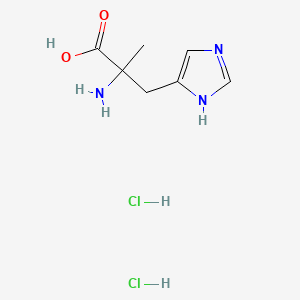

alpha-Methyl-DL-histidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Methyl-DL-histidine dihydrochloride, also known as AMH-dihydrochloride, is a unique derivative of the amino acid histidine. It is composed of a molecule of histidine, with a methyl group attached to the alpha carbon, and two chlorine atoms bound to the nitrogen atom of the molecule. This derivative has been studied extensively due to its unique properties and potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Alpha-Methyl-DL-histidine dihydrochloride in Scientific Research

Alpha-Methyl-DL-histidine dihydrochloride (AMH-dihydrochloride) is a distinctive form of histidine, an amino acid. It consists of a histidine molecule with a methyl group attached to the alpha carbon and two chlorine atoms bonded to the nitrogen atom .

- AMH-dihydrochloride has been utilized to investigate enzyme kinetics . It is believed to act as an enzyme inhibitor by obstructing the binding of substrate molecules to the enzyme’s active site .

- The exact experimental procedures and technical details may vary depending on the specific enzyme being studied. Typically, this involves observing the change in reaction rate as the concentration of AMH-dihydrochloride is varied .

- The outcomes of these studies can provide valuable insights into the mechanisms of enzyme action and the factors that influence enzyme activity .

- AMH-dihydrochloride has also been used to study protein-ligand interactions . These studies can help to elucidate the structural and functional aspects of proteins .

- The methods of application typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to observe the interaction between the protein and the ligand .

- The results of these studies can provide detailed information about the binding sites on the protein, the orientation of the ligand, and the nature of the interactions between the protein and the ligand .

Enzyme Kinetics

Protein-Ligand Interactions

Eigenschaften

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHQKZLHBDZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657548 |

Source

|

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-DL-histidine dihydrochloride | |

CAS RN |

32381-18-3 |

Source

|

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.